molecular formula C8H20N4 B14280437 1H-1,4,7-Triazonine-1-ethanamine, octahydro- CAS No. 127723-03-9

1H-1,4,7-Triazonine-1-ethanamine, octahydro-

Cat. No.: B14280437
CAS No.: 127723-03-9
M. Wt: 172.27 g/mol
InChI Key: MUGKPJBGLHSCED-UHFFFAOYSA-N
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Description

1H-1,4,7-Triazonine-1-ethanamine, octahydro-, also known as 1,4,7-Triazacyclononane, is a chemical compound with the molecular formula C6H15N3. It is a cyclic triamine with three nitrogen atoms incorporated into a nine-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- can be synthesized through several methods. One common approach involves the cyclization of triethylenetetramine under acidic conditions. The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the formation of the nine-membered ring .

Industrial Production Methods: Industrial production of this compound often involves the same cyclization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-1,4,7-Triazonine-1-ethanamine, octahydro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- is unique due to its cyclic structure, which provides enhanced stability and selectivity in metal complexation compared to linear analogs. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

CAS No.

127723-03-9

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

2-(1,4,7-triazonan-1-yl)ethanamine

InChI

InChI=1S/C8H20N4/c9-1-6-12-7-4-10-2-3-11-5-8-12/h10-11H,1-9H2

InChI Key

MUGKPJBGLHSCED-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCN1)CCN

Origin of Product

United States

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